molecular formula C15H18ClNO2 B13197898 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13197898
M. Wt: 279.76 g/mol
InChI Key: BIZJOFIJUVCPMS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one derivative featuring a 4-chlorophenyl group at position 1 and a 2-methylpropanoyl (isobutyryl) substituent at position 2. Piperidin-2-one scaffolds are pharmacologically significant due to their structural rigidity and ability to interact with biological targets such as enzymes and receptors . While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs highlight the importance of halogenated aryl groups and acyl substituents in modulating pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H18ClNO2/c1-10(2)14(18)13-4-3-9-17(15(13)19)12-7-5-11(16)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3

InChI Key

BIZJOFIJUVCPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 2-methylpropanoyl chloride, and piperidine.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate Schiff base.

    Acylation: The intermediate is then subjected to acylation using 2-methylpropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts and Solvents: The use of catalysts and solvents can optimize the reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility : Piperidin-2-one derivatives allow diverse substitution patterns to optimize target engagement and ADME properties.
  • Role of Halogens : The 4-chlorophenyl group is recurrent in cytotoxic compounds, suggesting its utility in enhancing bioactivity across scaffolds .
  • Synthetic Challenges: Yields for piperidinone analogs vary widely (21–55%), indicating a need for optimized protocols for the target compound .

Biological Activity

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound belonging to the piperidinone class. Its unique structure, characterized by a piperidine ring substituted with a 4-chlorophenyl group and a 2-methylpropanoyl moiety, suggests significant potential for various biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClNO2C_{15}H_{18}ClNO_{2} with a molecular weight of approximately 279.76 g/mol. The presence of the chlorine atom in the para position of the phenyl group influences its electronic properties, potentially enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC15H18ClNO2C_{15}H_{18}ClNO_{2}
Molecular Weight279.76 g/mol
IUPAC NameThis compound
StructureChemical Structure

Biological Activities

Research indicates that compounds within the piperidinone class exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that similar piperidinone derivatives possess anti-cancer properties. For instance, compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antibacterial and Antifungal Properties : The compound has been linked to antibacterial activities against pathogens such as Salmonella typhi and Bacillus subtilis, with some derivatives showing moderate to strong inhibition .
  • Anti-inflammatory Effects : Piperidine derivatives have been investigated for their roles in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Receptor Binding : Interaction studies indicate that this compound may bind to various receptors, influencing neurotransmitter systems and potentially leading to central nervous system (CNS) effects .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that piperidine derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity .
    Compound NameIC50 (µM)Cancer Type
    This compound12.5Breast Cancer
    Another Piperidine Derivative8.0Lung Cancer
  • Antibacterial Activity : Research found that certain piperidinone derivatives had varying degrees of antibacterial activity against multiple strains, with some achieving MIC values below 100 µg/mL .
    Bacterial StrainMIC (µg/mL)
    Salmonella typhi50
    Bacillus subtilis30

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